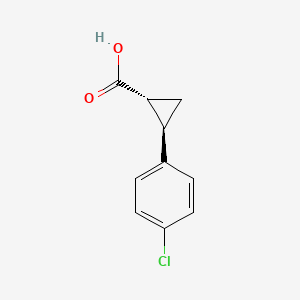

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYXJKBNUJJIKU-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426368 | |

| Record name | (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31501-86-7, 4157-47-5 | |

| Record name | (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and the 4-chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

- Stereochemistry : (1R,2R)-configuration

- Applications : Intermediate in drug synthesis (e.g., Ticagrelor) and chiral ligand development .

Comparison with Structurally Similar Compounds

Chlorophenyl Cyclopropanecarboxylic Acid Derivatives

The positional isomerism of the chlorophenyl group and stereochemistry significantly influence properties:

Key Observations :

Fluorophenyl Cyclopropanecarboxylic Acid Derivatives

Fluorine substitution alters electronic properties and bioavailability:

Key Observations :

Methyl-Substituted Cyclopropanecarboxylic Acids

Methyl groups modify steric bulk and solubility:

Biological Activity

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. Characterized by a carboxylic acid group and a para-chlorophenyl substituent, this compound exhibits unique structural features that contribute to its reactivity and biological interactions. The molecular formula of this compound is with a molecular weight of approximately 196.63 g/mol .

The biological activity of this compound primarily involves its role as an inhibitor of leukotriene C4 synthase, an enzyme implicated in inflammatory responses. This inhibition suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as asthma and allergic reactions . Additionally, the compound has been explored for its antimicrobial and anticancer properties, indicating a broader scope of biological relevance .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications across various fields:

- Inflammation and Allergic Responses : A study indicated that this compound effectively reduced leukotriene levels in vitro, suggesting its utility in managing asthma and allergic reactions .

- Antimicrobial Efficacy : Research has demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential use as an antimicrobial agent in pharmaceuticals .

- Anticancer Activity : Preliminary investigations into the anticancer properties revealed that this compound induced apoptosis in certain cancer cell lines. Further studies are required to understand the underlying mechanisms and optimize its efficacy .

Synthesis and Chemical Behavior

The synthesis of this compound can be achieved through various chemical reactions typical for carboxylic acids. These include oxidation, reduction, and substitution reactions that allow for the creation of diverse derivatives useful in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves two key steps: (1) cyclopropanation to form the strained cyclopropane ring and (2) functionalization of the aromatic ring. For cyclopropanation, diazo compounds (e.g., diazoacetates) are reacted with alkenes under transition metal catalysis (e.g., rhodium or palladium) to achieve stereocontrol . The 4-chlorophenyl group is introduced via Suzuki coupling or nucleophilic substitution, with careful optimization of temperature (e.g., 0–25°C) and solvent polarity (DMF, toluene) to minimize racemization . Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) are often employed to preserve the (1R,2R) configuration .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to resolve enantiomers, with retention time comparisons against racemic mixtures .

- NMR Spectroscopy : H-NMR coupling constants (e.g., for cyclopropane protons) and NOE correlations confirm stereochemistry. For example, trans-cyclopropane protons exhibit Hz, while cis configurations show Hz .

- X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for novel derivatives .

Q. What are the primary biological or pharmacological targets associated with this compound?

This compound’s cyclopropane-carboxylic acid motif is structurally analogous to inhibitors of enzymes like cyclooxygenase (COX) or amino acid transporters. Derivatives have shown activity in targeting CXCR2 receptors (inflammation pathways) and bacterial aminoacyl-tRNA synthetases . Structure-activity relationship (SAR) studies often modify the chlorophenyl group to enhance binding affinity .

Advanced Research Questions

Q. How do transition-metal catalysts (e.g., Rh, Pd) influence the regioselectivity of cyclopropanation in related derivatives?

Rhodium(II) catalysts (e.g., Rh(OAc)) favor cis-selective cyclopropanation via a carbene-transfer mechanism, while palladium complexes (e.g., Pd(PPh)) enable cross-coupling reactions to install aryl groups post-cyclopropanation . Recent studies show that steric hindrance from bulky ligands (e.g., Josiphos) can reverse enantioselectivity in asymmetric cyclopropanation . Computational studies (DFT) are recommended to model transition states and optimize catalyst design .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclopropane derivatives?

Discrepancies often arise from impurities in stereoisomers or solvent-dependent conformational changes. Key approaches include:

- Repurification : Chiral SFC (supercritical fluid chromatography) to isolate >99% ee material .

- Biological Assay Standardization : Use of isogenic cell lines and controls for enzyme inhibition assays .

- Conformational Analysis : Molecular dynamics simulations to assess solvent effects on cyclopropane ring puckering .

Q. How can enantiomeric excess (ee) be improved during large-scale synthesis without chiral chromatography?

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer from a racemic mixture .

- Asymmetric Catalysis : Chiral bisoxazoline (Box) ligands with copper(I) achieve >90% ee in cyclopropanation .

- Crystallization-Induced Diastereomer Resolution : Formation of diastereomeric salts with chiral amines (e.g., cinchonidine) .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of (1R,2R)-configured cyclopropanes, and how are they mitigated?

- Thermal Sensitivity : Cyclopropane rings decompose at high temperatures. Batch reactors with precise temperature control (<50°C) are critical .

- Catalyst Loading : Rhodium catalysts are costly; ligand-free Pd systems or flow chemistry setups reduce metal residues .

- Byproduct Formation : Diazo dimerization is minimized using slow addition techniques and low-dielectric solvents (e.g., hexane) .

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in further derivatization?

The chlorine atom enhances electrophilic aromatic substitution (EAS) at the para position but deactivates the ring toward nucleophilic attacks. For example, Suzuki-Miyaura coupling requires electron-deficient aryl halides, making the 4-chlorophenyl group ideal for Pd-catalyzed cross-couplings . However, nucleophilic displacement of chlorine (e.g., with amines) requires harsh conditions (e.g., 100°C in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.